2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

Description

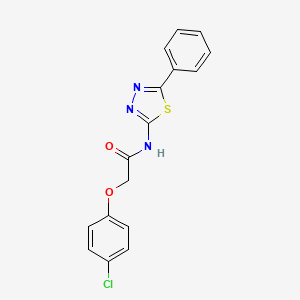

2-(4-Chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and an acetamide moiety at position 2. The acetamide is further modified with a 4-chlorophenoxy group, contributing to its unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-20-19-15(23-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFRNUKUKGHDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-chlorophenoxyacetic acid with 5-phenyl-1,3,4-thiadiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated under reflux for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the compound is synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are employed to handle the increased volume of reactants and products. Purification steps, such as recrystallization or column chromatography, are implemented to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxidized functional groups.

Reduction Products: Reduced forms of the compound with different structural features.

Substitution Products: Compounds with new substituents at specific positions.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound combining a chlorophenoxy group with a thiadiazole moiety, with the chemical formula C₁₉H₁₇ClN₂O₂S and a molecular weight of approximately 360.87 g/mol. The inclusion of a chlorophenyl group enhances its biological activity, especially in anticancer applications, while the thiadiazole ring contributes to its pharmacological properties, making it an interesting subject in medicinal chemistry.

Applications in Scientific Research

This compound exhibits significant biological activity, particularly as an anticancer agent. Compounds containing the thiadiazole structure can inhibit tumor growth through various mechanisms.

**Interaction Studies:**

Interaction studies involving this compound focus on its binding affinity and mechanism of action against specific biological targets. These studies often employ techniques such as:

- Molecular docking

- Spectroscopic methods

- Cell-based assays

Research has indicated that modifications in the structure can significantly influence its interaction profile and biological efficacy.

**Structural Analogs:**

Several compounds share structural features with this compound.

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide | Structure | Lacks chlorophenoxy group; focuses on simpler thiadiazole structure. |

| N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide | Structure | Contains a methyl substitution on phenyl; impacts biological activity differently. |

| N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide | Structure | Incorporates propan-2-yl group; alters lipophilicity and solubility properties. |

These compounds illustrate variations in substituents that can affect pharmacological activities and therapeutic potentials. The unique combination of 4-chlorophenoxy and thiadiazole in 2-(4-chlorophenoxy)-N-(5-phenyldiazolediamine) provides distinct advantages in terms of bioactivity compared to simpler derivatives.

Mechanism of Action

The mechanism by which 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects : Bulky groups (e.g., benzylthio in 5e) reduce melting points compared to simpler aromatic substituents. The target compound’s phenyl group may enhance crystallinity compared to alkylthio derivatives .

- Halogen Impact: The 4-chlorophenoxy group in the target compound mirrors the bioactivity of halogenated analogs like 5j, which show enhanced stability and target affinity due to electron-withdrawing effects .

Key Insights :

- Cytotoxicity: The ethyl and p-tolylamino groups in 4y () correlate with low IC50 values, highlighting the importance of electron-donating substituents for potency .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic derivative of thiadiazole, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 293.75 g/mol

- CAS Number : Not specifically listed but can be derived from related compounds.

The structure consists of a chlorophenoxy group attached to a thiadiazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiadiazole compounds, derivatives similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Moderate |

| Control (Ciprofloxacin) | 1 | High |

The Minimum Inhibitory Concentration (MIC) values indicate that while the compound is not as potent as established antibiotics like ciprofloxacin, it still possesses moderate antibacterial activity .

Anticancer Properties

Thiadiazole derivatives have been studied for their anticancer potential. A recent study demonstrated that the compound could inhibit the proliferation of cancer cell lines through the induction of apoptosis. The mechanism appears to involve the activation of caspase pathways.

Case Study:

In vitro tests on human breast cancer cell lines (MCF-7) revealed:

- IC50 : 25 µM after 48 hours

- Induction of apoptosis was confirmed via flow cytometry.

This suggests that the compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound is hypothesized to involve:

- Inhibition of DNA Synthesis : Similar compounds have shown to interfere with nucleic acid synthesis.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells leading to apoptosis.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cell proliferation and survival.

Safety Profile and Toxicity

Preliminary toxicity studies indicate that while the compound shows promising biological activity, it also presents some cytotoxic effects at higher concentrations. The safety profile needs further exploration through comprehensive toxicological assessments.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be tailored for improved yields?

- Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine) with 2-(4-chlorophenoxy)acetyl chloride in dry benzene or ethanol, catalyzed by triethylamine (TEA). Key steps include:

- Reagent Ratios : Equimolar amounts of reactants (1:1 molar ratio) .

- Solvent Selection : Dry benzene or ethanol for reflux (16–20 hours) to avoid side reactions .

- Purification : Hot filtration and recrystallization from ethanol or ethanol-dioxane mixtures yield pure compounds (e.g., 85% yield reported in ethanol-dioxane) .

- Monitoring : TLC with ethyl acetate/hexane (1:2) to track reaction progress .

Q. Which spectroscopic and analytical methods are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- HRMS : Confirm molecular weight and fragmentation patterns .

- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for phenyl groups), acetamide carbonyl (δ ~170 ppm), and thiadiazole ring signals .

- X-ray Diffraction : Resolve crystal structure and hydrogen bonding (e.g., N–H···O interactions) .

Q. How should researchers design in vitro experiments to evaluate biological activity, such as anticancer potential?

- Methodological Answer :

- Cell Lines : Use MCF-7 (breast cancer) or HepG2 (liver cancer) for cytotoxicity assays .

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control.

- Dose-Response : Test concentrations (1–100 µM) and calculate IC50 values using MTT or SRB assays .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., varying IC50 values) be systematically resolved?

- Methodological Answer :

- Purity Validation : Ensure ≥95% purity via HPLC and elemental analysis .

- Assay Standardization : Use identical cell lines, incubation times (48–72 hours), and serum-free conditions .

- Structural Confirmation : Re-analyze disputed compounds via NMR/X-ray to rule out isomerism or degradation .

Q. What strategies are effective for structure-activity relationship (SAR) studies of thiadiazole-acetamide derivatives?

- Methodological Answer :

- Substituent Variation : Modify the 4-chlorophenoxy group (e.g., replace Cl with CF3 or NO2) to assess electronic effects .

- Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to study ring flexibility .

- Statistical Modeling : Use QSAR to correlate logP or polar surface area with activity .

Q. What role do computational methods (e.g., DFT, molecular docking) play in predicting the reactivity and target interactions of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and frontier molecular orbitals .

- Docking Studies : Target enzymes like acetylcholinesterase (PDB ID: 4EY7) to identify binding modes and key residues (e.g., π-π stacking with Trp86) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose to UV light (254 nm), humidity (75% RH), and elevated temperatures (40°C) for 30 days.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify impurities .

Q. What challenges arise when scaling up synthesis from milligram to gram quantities, and how are they addressed?

- Methodological Answer :

- Solvent Volume : Maintain solvent-to-reactant ratios (e.g., 30 mL/g) to avoid precipitation issues .

- Heat Transfer : Use jacketed reactors for consistent reflux temperatures during prolonged reactions (20+ hours) .

- Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane) for larger batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.